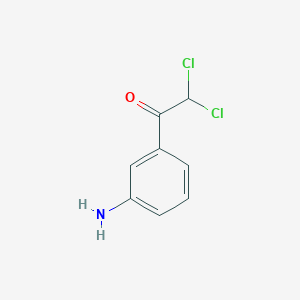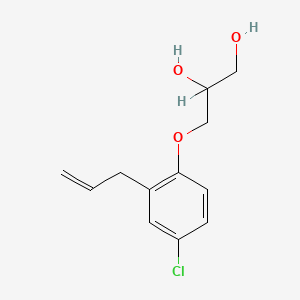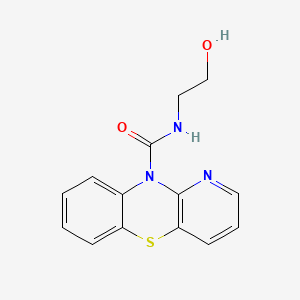
1-(3-Aminophenyl)-2,2-dichloroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-2,2-dichloroethanone is an organic compound characterized by the presence of an aminophenyl group attached to a dichloroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethanone typically involves the reaction of 3-aminophenyl derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-2,2-dichloroethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminophenyl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethanone moiety to a more reduced form, such as an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Aminophenyl)-2,2-dichloroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dichloroethanone moiety is believed to play a crucial role in its activity, potentially through covalent modification of target proteins or other biomolecules.
Comparación Con Compuestos Similares
1-(3-Aminophenyl)ethanone: Lacks the dichloro groups, resulting in different chemical reactivity and biological activity.
1-(3-Aminophenyl)-2-chloroethanone: Contains only one chlorine atom, which may alter its chemical and biological properties.
1-(3-Aminophenyl)-2,2-dibromoethanone: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness: 1-(3-Aminophenyl)-2,2-dichloroethanone is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dichloroethanone moiety provides distinct properties that are not observed in similar compounds with different halogen substitutions.
Propiedades
Número CAS |
27700-45-4 |
|---|---|
Fórmula molecular |
C8H7Cl2NO |
Peso molecular |
204.05 g/mol |
Nombre IUPAC |
1-(3-aminophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |
Clave InChI |
JRRYMSJCAVMOKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)
![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)







![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)




